molecular formula C11H11N3S B5718709 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

Cat. No. B5718709
M. Wt: 217.29 g/mol
InChI Key: CEUNRAXHAOQSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. It is a pyrazole derivative that has a carbonyl sulfur atom attached to the pyrazole ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes and reduce lipid peroxidation in diabetic rats. In addition, it has been reported to enhance memory and learning in animal models of Alzheimer's disease and to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It has also been shown to have low toxicity and is well tolerated in animal models. However, the compound has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide. One area of interest is the development of analogs with improved pharmacological properties. Another area of research is the elucidation of the compound's mechanism of action and molecular targets. Further studies are also needed to determine the optimal dosage and administration routes for the compound. In addition, the compound's potential as a treatment for various diseases, including cancer and neurodegenerative disorders, should be explored further.

Synthesis Methods

The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been carried out using different methods. One of the commonly used methods is the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride followed by reaction with ammonia or primary amines. Another method involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base. The compound has also been synthesized using microwave irradiation and ultrasound-assisted methods.

Scientific Research Applications

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been extensively studied for its biological and pharmacological applications. It has been reported to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been explored for its potential as an antioxidant, antidiabetic, and anti-Alzheimer's agent. In addition, it has been studied for its effects on the central nervous system and as a potential treatment for anxiety and depression.

properties

IUPAC Name

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNRAXHAOQSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 867796

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